(3E)-6-methyl-3-[2-(3-nitrophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one
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Overview
Description
(3E)-6-methyl-3-[2-(3-nitrophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a nitrophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-6-methyl-3-[2-(3-nitrophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one typically involves multiple steps. One common method is the condensation reaction between 3-nitrobenzaldehyde and 6-methyl-2H-1,4-benzoxazin-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(3E)-6-methyl-3-[2-(3-nitrophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoxazines depending on the nucleophile used.
Scientific Research Applications
(3E)-6-methyl-3-[2-(3-nitrophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties
Mechanism of Action
The mechanism of action of (3E)-6-methyl-3-[2-(3-nitrophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also interfere with DNA replication and repair mechanisms, contributing to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
(3E)-4-(2-Nitrophenyl)-2-oxo-3-butenoic acid: Shares a similar nitrophenyl group but differs in the overall structure and functional groups.
Methyl (3E)-4-(4-nitrophenyl)-2-oxo-3-butenoate: Another compound with a nitrophenyl group, used in different chemical reactions.
Uniqueness
(3E)-6-methyl-3-[2-(3-nitrophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one is unique due to its benzoxazine ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C17H12N2O5 |
---|---|
Molecular Weight |
324.29 g/mol |
IUPAC Name |
3-[(Z)-2-hydroxy-2-(3-nitrophenyl)ethenyl]-6-methyl-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C17H12N2O5/c1-10-5-6-16-13(7-10)18-14(17(21)24-16)9-15(20)11-3-2-4-12(8-11)19(22)23/h2-9,20H,1H3/b15-9- |
InChI Key |
DHMLFMDPVJZVDX-DHDCSXOGSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=N2)/C=C(/C3=CC(=CC=C3)[N+](=O)[O-])\O |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=N2)C=C(C3=CC(=CC=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
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